molecular formula C10H10N2O2 B15402640 4-(4-Nitrophenyl)but-3-yn-1-amine CAS No. 918871-64-4

4-(4-Nitrophenyl)but-3-yn-1-amine

Cat. No.: B15402640
CAS No.: 918871-64-4
M. Wt: 190.20 g/mol
InChI Key: MRPKROQVJZPJEM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)but-3-yn-1-amine is a nitro-substituted alkyne-amine derivative characterized by a triple bond (C≡C) at the third position of the butynyl chain and a 4-nitrophenyl group attached to the fourth carbon. The nitro group (-NO₂) at the para position of the aromatic ring enhances its electron-withdrawing properties, influencing its reactivity and interactions in biological or material systems. The triple bond in the alkyne chain may confer rigidity and unique reactivity, such as participation in click chemistry or polymer synthesis .

Properties

CAS No.

918871-64-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(4-nitrophenyl)but-3-yn-1-amine

InChI

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,2,8,11H2

InChI Key

MRPKROQVJZPJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-Nitrophenyl)but-3-yn-1-amine with structurally or functionally analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Bioactivity/Applications Physical/Chemical Properties References
4-(4-Nitrophenyl)but-3-yn-1-amine Para-nitroaryl group, alkyne (C≡C), primary amine Potential herbicidal/antimicrobial roles High reactivity due to alkyne and NO₂ -
4-Nitrobenzyl amine Shorter chain (benzyl group), NO₂ at para position Substrate analogue in enzymatic studies Polar, moderate solubility in water
4-(4-Nitrophenyl)butan-1-amine Single bond (C-C) instead of alkyne Not specified Lower rigidity compared to alkyne
N-(3-chlorophenethyl)-4-nitrobenzamide Amide linkage, 4-nitrobenzoyl group Hybrid molecule with undefined bioactivity Stable crystalline structure
4-(4-Nitrophenyl)but-3-en-2-one Enone (α,β-unsaturated ketone), NO₂ group Laboratory chemical, synthesis intermediate Conjugated system enhances UV absorption
1-(4-Trifluoromethylphenyl)but-3-en-1-amine CF₃ substituent (electron-withdrawing) Undefined medicinal potential Enhanced lipophilicity due to CF₃

Physicochemical Properties

  • Electronic Effects : The nitro group in 4-(4-Nitrophenyl)but-3-yn-1-amine withdraws electron density, polarizing the aromatic ring and alkyne chain. This contrasts with CF₃-substituted analogues (), where fluorine atoms induce lipophilicity without strong resonance effects .
  • Solubility and Stability : The primary amine group enhances water solubility compared to amide derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) but may reduce stability under acidic conditions .
  • Reactivity : The alkyne moiety enables click chemistry applications (e.g., Huisgen cycloaddition), unlike saturated chains in 4-(4-Nitrophenyl)butan-1-amine .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(4-Nitrophenyl)but-3-yn-1-amine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves a Sonogashira coupling reaction between a 4-nitrophenyl halide (e.g., bromide or iodide) and a terminal alkyne precursor, followed by amine functionalization. For example, nitroaryl halides can react with propargylamine derivatives under palladium catalysis in the presence of a copper(I) co-catalyst. Reaction conditions should be optimized for temperature (60–80°C) and solvent (e.g., THF or DMF) to maximize yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers handle and store 4-(4-Nitrophenyl)but-3-yn-1-amine to ensure safety and stability?

  • Methodological Answer : Due to the nitro group’s potential explosivity and the amine’s hygroscopicity, handle the compound in a fume hood with personal protective equipment (gloves, goggles). Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid contact with oxidizing agents or heat sources. Regularly monitor storage conditions for moisture ingress, which may lead to decomposition .

Q. What purification techniques are optimal for isolating 4-(4-Nitrophenyl)but-3-yn-1-amine from reaction mixtures?

  • Methodological Answer : After synthesis, use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by column chromatography with a silica gel stationary phase. Gradient elution (e.g., 5–30% ethyl acetate in hexane) improves separation efficiency. For crystalline derivatives, recrystallization from ethanol or methanol can enhance purity. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm with HPLC-MS .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-(4-Nitrophenyl)but-3-yn-1-amine, and how can data contradictions be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish alkyne protons (δ ~2.5–3.0 ppm) and aromatic nitro group signals (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities in stereoelectronic effects by growing single crystals (e.g., via slow evaporation in acetonitrile) and refining structures using SHELXL .
  • Contradiction Resolution : Cross-validate NMR data with computational predictions (DFT) and compare mass spectrometry ([M+H]+ ion) to theoretical values.

Q. How can computational chemistry be applied to predict the reactivity of 4-(4-Nitrophenyl)but-3-yn-1-amine in nucleophilic reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Simulate nucleophilic attack pathways (e.g., at the alkyne or amine) using transition-state optimization.
  • Compare computed activation energies with experimental kinetics (e.g., via UV-Vis monitoring of reaction progress) to validate models .

Q. What strategies are recommended for analyzing the electronic effects of the nitro group on the amine’s reactivity in this compound?

  • Methodological Answer :

  • Hammett Analysis : Measure reaction rates of the amine in substituted nitroaryl systems to derive σpara values, correlating electronic effects with reactivity.
  • UV-Vis Spectroscopy : Track charge-transfer transitions between the nitro (electron-withdrawing) and amine (electron-donating) groups.
  • Electrochemical Studies : Use cyclic voltammetry to quantify redox potentials influenced by the nitro group’s electron-withdrawing nature. Compare with analogous non-nitro compounds to isolate electronic contributions .

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